molecular formula C20H24N2O2 B1220540 (+)-Sceletium A4

(+)-Sceletium A4

Cat. No. B1220540
M. Wt: 324.4 g/mol
InChI Key: VDUITLSRHOBYKB-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Sceletium A4 is a member of quinolines.

Scientific Research Applications

Phytochemistry and Pharmacokinetics

Sceletium tortuosum, particularly its alkaloids like Sceletium A4, has been extensively studied for its phytochemical constituents. These studies have identified mesembrine-type alkaloids, which include Sceletium A4. The pharmacokinetics and phytochemistry of these compounds have been explored to understand their biological activities and potential therapeutic applications (Olatunji et al., 2021).

Chemical Analysis and Synthesis

Research has been conducted on the chemical structure and synthesis of Sceletium alkaloids, including Sceletium A4. These studies have contributed to the understanding of the molecular structure of these compounds and their potential for synthesis in a controlled environment for research and therapeutic uses (Luhan & McPhail, 1972).

Psychological and Neurological Effects

Some studies have investigated the effects of Sceletium tortuosum on psychological and neurological functions. This includes the exploration of its potential for enhancing cognitive function, managing anxiety and depression, and its role in stress relief. These effects are attributed to the action of mesembrine-type alkaloids found in the plant (Smith, 2011).

properties

Product Name

(+)-Sceletium A4

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(3aS,9bR)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,9b-tetrahydro-2H-pyrrolo[2,3-f]quinoline

InChI

InChI=1S/C20H24N2O2/c1-22-12-10-20(14-6-7-17(23-2)18(13-14)24-3)9-8-16-15(19(20)22)5-4-11-21-16/h4-7,11,13,19H,8-10,12H2,1-3H3/t19-,20-/m0/s1

InChI Key

VDUITLSRHOBYKB-PMACEKPBSA-N

Isomeric SMILES

CN1CC[C@]2([C@@H]1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN1CCC2(C1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Sceletium A4
Reactant of Route 2
(+)-Sceletium A4
Reactant of Route 3
(+)-Sceletium A4
Reactant of Route 4
Reactant of Route 4
(+)-Sceletium A4
Reactant of Route 5
Reactant of Route 5
(+)-Sceletium A4
Reactant of Route 6
Reactant of Route 6
(+)-Sceletium A4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.